Dia-aea

Description

Historical Context of Isoalloxazine-Adenine Complex Research

Research into isoalloxazine-adenine complexes is rooted in the broader study of flavins and their biological roles. The discovery and characterization of riboflavin (B1680620) (vitamin B2) and its coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), in the 1930s marked a significant period in biochemistry. Paul Karrer and Richard Kuhn were awarded Nobel Prizes in 1937 and 1938, respectively, for their work on vitamins, including the determination of the structure of riboflavin and its artificial production. wiley-vch.de FMN was identified as the first flavin cofactor in 1937, followed by the isolation of FAD as a cofactor for D-amino acid oxidase in 1938 by Warburg and Christian. wiley-vch.dewikipedia.org The structure of FAD was later confirmed by total synthesis in 1954. wiley-vch.de

Early research into flavin-adenine interactions focused on understanding the molecular basis of FAD function, particularly the proximity and reciprocal relations between the flavin and adenine moieties. Studies utilizing techniques such as proton magnetic resonance investigated inter- and intramolecular interactions within FAD. acs.org The effect of pressure on molecular complexes of isoalloxazine and adenine, as well as FMN and FAD, was studied to understand complex formation and its implications. nih.gov These foundational studies laid the groundwork for the synthesis and investigation of various flavin and adenine analogs to probe the structural and mechanistic aspects of flavoprotein activity.

Significance of Flavin-Adenine Analogs in Contemporary Chemical and Biochemical Sciences

Flavin-adenine analogs hold significant importance in contemporary chemical and biochemical sciences. As synthetic counterparts to natural flavin coenzymes like FAD, these analogs serve as powerful tools for investigating the mechanisms of flavin-dependent enzymes and electron transfer processes. ontosight.ai Modifications to the isoalloxazine ring, ribityl chain, or adenosine (B11128) moiety in FAD analogs can alter their redox properties and interactions with enzymes, providing insights into specific enzymatic roles. ontosight.airesearchgate.net

Analogs such as 1-deaza-FAD, which lacks a nitrogen atom at the 1-position of the isoalloxazine ring, have been used to study electron transfer processes in flavoproteins and investigate enzyme substrate specificity due to their altered redox potential compared to FAD. ontosight.ai Research involving flavin analogs substituted at the 7- or 8-positions of the isoalloxazine ring has been used to reconstitute enzymes like MCAD and monitor their influence on substrate activation, demonstrating how changes in the flavin structure can impact enzymatic activity. nih.gov These studies contribute to a deeper understanding of how the protein environment modulates the chemical properties of the flavin cofactor.

Furthermore, flavin-adenine analogs have potential applications in biotechnology, such as in the development of novel biocatalysts, and in medicinal chemistry for designing inhibitors or activators of flavin-dependent enzymes. ontosight.ai The synthesis of FAD nucleobase analogues using chemical and enzymatic methods highlights ongoing efforts to create modified cofactors for studying cellular metabolism and potential use as biorthogonal reagents. researchgate.net

Conceptual Framework of Dia-aea as a Unique Biochemical Entity

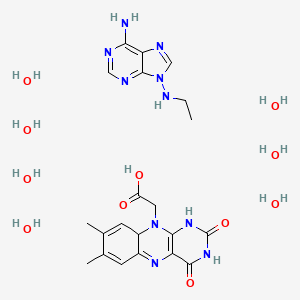

This compound, the 7,8-Dimethylisoalloxazine-10-acetic Acid-Adenine-9-ylethylamine complex, is conceived as a unique biochemical entity due to its specific structural combination. It brings together a 7,8-dimethylisoalloxazine moiety, a core component of biologically active flavins, with adenine, a fundamental purine (B94841) base found in nucleic acids and ATP, linked by an ethylamine (B1201723) bridge. ontosight.ai This deliberate design creates a molecule that mimics key aspects of the FAD structure, particularly the spatial relationship and potential interactions between the isoalloxazine and adenine components, but with modifications that can influence its properties and behavior.

The presence of the isoalloxazine ring system in this compound suggests potential involvement in electron transfer reactions, analogous to the roles of natural flavoproteins. ontosight.ai The adenine component, often involved in molecular recognition and binding in natural cofactors like FAD, NAD+, and coenzyme A, is similarly incorporated in this compound. researchgate.netontosight.ai The ethylamine linker provides a flexible connection between these two functional units, allowing for potential intramolecular interactions, such as stacking between the aromatic rings, which are known to occur in FAD and influence its conformation and activity. acs.orgnih.gov

Studies on the crystal structure of the 7,8-dimethylisoalloxazine-10-acetic acid:adenine-9-ylethylamine heptahydrate complex have provided a model for flavin-adenine interactions, showing Hoogsteen-type hydrogen bonds between the pyrimidinoid portion of the flavin and the adenine. acs.orgresearchgate.net This structural information is crucial for understanding the potential binding modes and confirmations of this compound. The unique structure and properties of this compound make it a subject of interest for further biochemical and pharmacological study, particularly in elucidating mechanisms of redox reactions or interactions with biomolecules. ontosight.ai

While detailed research findings specifically on this compound are limited in the provided search results, the investigation of similar isoalloxazine-adenine complexes provides a strong conceptual framework for understanding its potential behavior and significance. The design of this compound allows for the exploration of how the specific linker and the presence of the acetic acid group on the isoalloxazine moiety influence the interactions and properties compared to the natural FAD structure.

Systematic IUPAC Naming Conventions for Isoalloxazine-Adenine Complexes

The compound referred to as this compound has been systematically named to reflect its complex composition. One alternative name provided is the "7,8-Dimethylisoalloxazine-10-acetic acid-adenin-9-ylethylamine complex" ontosight.ai. A more detailed systematic designation is "benzo(g)pteridine-10(2H)-acetic acid, 1,3,4,9a-tetrahydro-7,8-dimethyl-2,4-dioxo-, compd. with N9-ethyl-9H-purine-6,9-diamine, tetrahydrate" ontosight.ai. These names indicate that the complex involves a derivative of isoalloxazine substituted at the 7, 8, and 10 positions, an adenine derivative substituted at the N9 position, and an ethylamine unit bridging these two larger molecules. The term "compd. with" signifies a complex or compound formation between the isoalloxazine derivative and the adenine derivative linked by the ethylamine.

Constituent Molecular Architectures: Isoalloxazine, Adenine, and Ethylamine Linker

This compound is constructed from three key molecular entities: a modified isoalloxazine, adenine, and an ethylamine linker.

Isoalloxazine: The core isoalloxazine structure is a tricyclic system comprising fused pyrimidine (B1678525), pyrazine, and benzene (B151609) rings nih.gov, uni-goettingen.de. It serves as the fundamental structural element of flavins, such as riboflavin (vitamin B2) nih.gov, nih.gov,. In the context of this compound, the isoalloxazine moiety is a derivative, specifically 7,8-Dimethylisoalloxazine-10-acetic acid ontosight.ai. This indicates the presence of methyl groups at the 7 and 8 positions and an acetic acid group attached at the 10 position of the isoalloxazine ring system. Isoalloxazine is known for its redox-active properties, capable of participating in one- and two-electron transfer reactions nih.gov,.

| Compound | PubChem CID | Molecular Formula |

| Isoalloxazine | 5372720 | C₁₀H₆N₄O₂ |

Adenine: Adenine is a fundamental purine nucleobase with a structure consisting of a pyrimidine ring fused to an imidazole (B134444) ring,. Its chemical formula is C₅H₅N₅,. Adenine is a key component of nucleic acids (DNA and RNA) and energy molecules like ATP,,. In the this compound complex, the adenine component is described as a derivative, N9-ethyl-9H-purine-6,9-diamine, indicating an ethyl group attached to the nitrogen at position 9 of the purine ring system ontosight.ai. Adenine is a planar molecule with significant aromaticity.

| Compound | PubChem CID | Molecular Formula |

| Adenine | 190 | C₅H₅N₅ |

Ethylamine Linker: Ethylamine (ethanamine) is a primary aliphatic amine with the chemical formula C₂H₇N. It functions as a linker or bridge connecting the isoalloxazine derivative and the adenine derivative in the this compound complex ontosight.ai. Linkers play a crucial role in determining the spatial relationship and potential interactions between the linked molecules.

| Compound | PubChem CID | Molecular Formula |

| Ethylamine | 6341 | C₂H₇N |

Topological and Stereochemical Considerations in this compound

The topology of this compound is defined by the covalent attachment of the ethylamine linker to the 10-acetic acid substituent of the isoalloxazine derivative and the N9 position of the adenine derivative ontosight.ai. This forms a flexible bridge between the two larger, relatively rigid aromatic systems.

Structure

2D Structure

Properties

CAS No. |

78093-77-3 |

|---|---|

Molecular Formula |

C21H38N10O11 |

Molecular Weight |

606.6 g/mol |

IUPAC Name |

2-(7,8-dimethyl-2,4-dioxo-1,9a-dihydrobenzo[g]pteridin-10-yl)acetic acid;9-N-ethylpurine-6,9-diamine;heptahydrate |

InChI |

InChI=1S/C14H14N4O4.C7H10N6.7H2O/c1-6-3-8-9(4-7(6)2)18(5-10(19)20)12-11(15-8)13(21)17-14(22)16-12;1-2-12-13-4-11-5-6(8)9-3-10-7(5)13;;;;;;;/h3-4,9H,5H2,1-2H3,(H,19,20)(H2,16,17,21,22);3-4,12H,2H2,1H3,(H2,8,9,10);7*1H2 |

InChI Key |

YJGCYCWZAMSUSY-UHFFFAOYSA-N |

SMILES |

CCNN1C=NC2=C(N=CN=C21)N.CC1=CC2C(=NC3=C(N2CC(=O)O)NC(=O)NC3=O)C=C1C.O.O.O.O.O.O.O |

Canonical SMILES |

CCNN1C=NC2=C(N=CN=C21)N.CC1=CC2C(=NC3=C(N2CC(=O)O)NC(=O)NC3=O)C=C1C.O.O.O.O.O.O.O |

Synonyms |

7,8-dimethylisoalloxazine-10-acetic acid-adenin-9-ylethylamine complex DIA-AEA |

Origin of Product |

United States |

Detailed Research Findings

Research into compounds like Dia-aea, which combine redox-active isoalloxazine with adenine (B156593), often focuses on their potential in electron transfer processes and their structural interactions. While specific detailed research findings solely on "this compound" were not extensively available within the search results, studies on related isoalloxazine-adenine systems, such as FAD, provide relevant insights into the chemical principles at play.

Flavin adenine dinucleotide (FAD), which contains an isoalloxazine unit linked to adenosine (B11128) diphosphate, is a well-studied example of an isoalloxazine-adenine conjugate. Research on FAD has demonstrated the critical role of the isoalloxazine ring's redox states and the potential for intramolecular interactions, such as stacking between the isoalloxazine and adenine moieties, which can influence electron transfer dynamics. The planarity or bending of the isoalloxazine ring has been shown to correlate with excited-state dynamics and deactivation pathways. These findings suggest that in this compound, the relative orientation and proximity of the isoalloxazine and adenine units, dictated by the ethylamine (B1201723) linker's flexibility and potential intramolecular interactions, could play a significant role in any electron transfer capabilities or other chemical properties of the complex. The presence of the redox-active isoalloxazine moiety in this compound inherently suggests a potential for involvement in redox chemistry, similar to the roles of flavoproteins in biological systems ontosight.ai.

The study of linkers in molecular conjugates highlights their importance in controlling the properties of the resulting complex, including reactivity and interactions,. The ethylamine linker in this compound, being a flexible chain, would allow for various conformers, potentially bringing the isoalloxazine and adenine rings into proximity for interaction, such as pi-pi stacking or electron transfer, or keeping them separated depending on the molecular environment.

Further detailed research on this compound would likely involve spectroscopic studies to understand the electronic interactions between the isoalloxazine and adenine moieties, conformational analysis to determine preferred orientations, and electrochemical studies to probe its redox behavior.

Synthetic Strategies and Derivatization of Dia Aea

Chemical Synthesis Pathways for Dia-aea Complex Formation

The synthesis of the this compound complex, or closely related isoalloxazine-adenine linked systems, typically involves the chemical coupling of the constituent molecular units. While detailed, step-by-step synthetic procedures specifically for the 7,8-Dimethylisoalloxazine-10-acetic acid-adenin-9-ylethylamine complex are not extensively detailed in readily available public domain search results, the successful synthesis of this complex has been reported in the literature, particularly in the context of structural studies. bidd.groupciteab.commpg.denih.gov

General strategies for synthesizing molecules linking flavin or isoalloxazine moieties to adenine (B156593) or other purines can be extrapolated from the synthesis of FAD analogs. These approaches often involve coupling a modified flavin mononucleotide (FMN) or isoalloxazine derivative with an adenosine (B11128) monophosphate (AMP) or a functionalized adenine derivative. nih.gov Chemical routes for synthesizing FAD and its analogs have historically faced challenges such as multiple reaction steps, relatively low yields, and the requirement for difficult-to-obtain starting materials. nih.gov

Alternative approaches include enzymatic synthesis, which can offer advantages in terms of precision and potentially milder reaction conditions. nih.gov For instance, enzymatic methods have been employed in the synthesis of FAD nucleobase analogs by utilizing enzymes like FMN:adenylyltransferase (FMNAT) to couple FMN with modified nucleotide precursors. nih.gov

The synthesis of the isoalloxazine component of this compound, 7,8-dimethylisoalloxazine-10-acetic acid, involves forming the isoalloxazine ring system and introducing the acetic acid functional group at the N10 position. Methods for synthesizing 10-substituted isoalloxazines from o-phenylenediamine (B120857) derivatives and alloxan (B1665706) have been reported. The adenine component, 9-(2-aminoethyl)adenine, would typically be synthesized by functionalizing adenine at the N9 position with an ethylamine (B1201723) linker. The final this compound complex is then formed by coupling the activated carboxyl group of 7,8-dimethylisoalloxazine-10-acetic acid with the amino group of 9-(2-aminoethyl)adenine.

Preparation of this compound Analogs and Derivatives

The preparation of analogs and derivatives of this compound is a valuable approach for exploring the structure-activity relationships of this class of compounds and for developing tools for biochemical and potential pharmacological applications. Based on the synthesis of FAD and other flavin/purine (B94841) conjugates, various modifications can be introduced to the different parts of the this compound structure.

Analogs can be designed with modifications to the isoalloxazine ring, the adenine moiety, or the ethylamine linker. Modifications to the isoalloxazine ring can involve altering the substituents on the benzene (B151609) ring (e.g., replacing the methyl groups) or modifying the pyrimidine (B1678525) part of the system. These changes can influence the redox properties and spectroscopic characteristics of the flavin system.

Modifications to the adenine moiety can include substitutions on the purine ring or alterations to the N9 position where the linker is attached. The synthesis of FAD nucleobase analogs with different bases replacing adenine (e.g., guanine, cytosine, uracil) demonstrates the feasibility of modifying the purine component. nih.gov

The ethylamine linker provides another site for derivatization. The length and flexibility of the linker can be varied by introducing different numbers of methylene (B1212753) groups or incorporating other functional groups. This can impact the spatial relationship between the isoalloxazine and adenine moieties and influence intramolecular interactions, such as stacking.

The synthesis of these analogs often involves preparing the modified isoalloxazine and adenine precursors separately and then coupling them using established chemical reactions, similar to the general approach for the parent this compound complex.

Green Chemistry Principles in the Synthesis of Related Complex Systems

The application of green chemistry principles in the synthesis of complex molecules like this compound and its analogs is increasingly important for developing sustainable and environmentally benign processes. While specific details on the green synthesis of this compound were not found, the synthesis of related complex systems, particularly FAD analogs, highlights the potential for incorporating such principles.

Enzymatic synthesis, as discussed earlier, is a prime example of a green chemistry approach. nih.gov Enzymes operate under mild conditions (typically aqueous buffers, moderate temperatures and pressures), are highly selective, and are catalytic, reducing the need for large amounts of reagents and minimizing unwanted byproducts. The purification of products from enzymatic reactions is often simpler compared to chemical synthesis, further contributing to a greener process. nih.gov

Other green chemistry principles relevant to the synthesis of complex organic molecules include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.

Use of Safer Solvents: Employing environmentally friendly solvents or minimizing solvent usage, potentially through solvent-free reactions or the use of water as a solvent.

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps, which require additional reagents and generate waste.

Catalysis: Utilizing catalytic methods (chemical or enzymatic) to reduce the amount of reagents needed and improve reaction efficiency.

Research into the synthesis of related flavin and purine derivatives is increasingly considering these principles to develop more efficient and sustainable methods. Applying these concepts to the synthesis of this compound and its derivatives could lead to improved synthetic routes with reduced environmental impact.

Advanced Spectroscopic and Crystallographic Elucidation of Dia Aea Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for AEA Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the atomic structure of organic molecules in solution. lumirlab.com For a molecule like AEA, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

In a typical ¹H NMR spectrum of AEA, distinct signals would correspond to protons in different chemical environments. For instance, the protons on the double-bonded carbons of the arachidonoyl chain would appear in a specific region of the spectrum, while the protons of the ethanolamide moiety would have their own characteristic chemical shifts. The integration of the peak areas would confirm the ratio of protons in different parts of the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov Each unique carbon atom in AEA would produce a distinct signal, allowing for the confirmation of the 22 carbon atoms present in the molecule. caymanchem.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, confirming the bonding arrangement throughout the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in AEA (Note: Specific chemical shifts can vary based on solvent and experimental conditions.)

| Functional Group | Atom | Representative Chemical Shift (ppm) |

| Amide | -NH- | 5.5 - 8.5 |

| Amide | -C=O | 170 - 175 |

| Alkene | =C-H | 5.0 - 6.0 |

| Alkene | =C | 120 - 140 |

| Methylene (B1212753) | -CH₂-C=O | 2.0 - 2.5 |

| Methylene | -CH₂-N- | 3.0 - 3.5 |

| Methylene | -CH₂-OH | 3.5 - 4.0 |

| Terminal Methyl | -CH₃ | 0.8 - 1.0 |

Mass Spectrometry (MS) Techniques in Characterizing AEA and its Fragments

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. For AEA, the molecular formula is C₂₂H₃₇NO₂, corresponding to a molecular weight of approximately 347.5 g/mol . caymanchem.comnih.gov

In an MS experiment using a soft ionization technique like electrospray ionization (ESI), AEA would typically be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 348.3. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation at specific bonds. A characteristic and strong product ion for AEA is observed at m/z 62, which corresponds to the ethanolamine fragment, providing clear evidence for this part of the structure. nih.govnih.gov Another significant fragment ion can be seen at m/z 287, resulting from the loss of glycerol, which helps in identifying the fatty acid core. nih.gov Deuterium-labeled internal standards, such as AEA-d4 or AEA-d8, are often used for accurate quantification of AEA in biological samples by LC-MS. researchgate.netcaymanchem.com

Table 2: Key Mass Spectrometry Data for AEA

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₃₇NO₂ | caymanchem.comnih.gov |

| Molecular Weight | 347.5 g/mol | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 348.3 | nih.gov |

| Major Fragment Ion 1 | m/z 62 (Ethanolamine fragment) | nih.govnih.gov |

| Major Fragment Ion 2 | m/z 287 (Loss of glycerol) | nih.gov |

Data-Independent Acquisition (DIA) is an emerging mass spectrometry technique that offers comprehensive and reproducible quantification of molecules in complex samples. nih.govwiley.com In a DIA method, the mass spectrometer fragments all ions within a predefined m/z range, rather than selecting specific precursor ions as in data-dependent acquisition (DDA). wikipedia.org This approach ensures that data is acquired for all analytes in a sample, which is particularly advantageous for the analysis of low-abundance lipids like AEA in biological matrices.

For the analysis of endocannabinoids, a DIA workflow would involve the systematic fragmentation of all ions across a specified mass range, generating complex MS/MS spectra. wikipedia.org These composite spectra are then interrogated using a spectral library, which contains previously acquired fragmentation data for the target analytes, including AEA. nih.gov This targeted data extraction allows for highly specific and accurate quantification, even in the presence of a complex biological background. The high reproducibility of DIA makes it well-suited for large-scale lipidomic studies aiming to compare AEA levels across different biological states.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of AEA

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of AEA would display characteristic absorption bands confirming its key structural features. These would include:

A broad band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the secondary amide.

Sharp bands around 3010 cm⁻¹ due to the C-H stretching of the alkene groups.

Bands in the 2850-2960 cm⁻¹ region from the C-H stretching of the aliphatic methylene groups.

A strong absorption band around 1640 cm⁻¹ for the C=O stretching (Amide I band).

A band around 1550 cm⁻¹ corresponding to the N-H bending (Amide II band).

A C=C stretching band around 1650 cm⁻¹, which may overlap with the Amide I band.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching vibrations of the arachidonoyl chain would be expected to produce strong signals in the Raman spectrum, as would the C-C and C-H vibrations of the aliphatic backbone.

Table 3: Predicted Vibrational Spectroscopy Bands for AEA

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | ~3300 |

| =C-H | Stretching | ~3010 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (Amide I) | Stretching | ~1640 |

| N-H (Amide II) | Bending | ~1550 |

| C=C | Stretching | ~1650 |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterizing AEA Chromophores

Electronic spectroscopy, including UV-Visible (UV-Vis) and fluorescence spectroscopy, probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores.

The arachidonoyl chain of AEA contains four isolated double bonds. As these are not conjugated, AEA is not expected to have strong absorption in the visible region of the spectrum. However, it would exhibit absorption in the UV region, likely below 220 nm, due to the π → π* transitions of the double bonds and the n → π* transition of the amide carbonyl group.

For fluorescence analysis, native AEA is not strongly fluorescent. However, derivatization with a fluorescent tag can be employed for sensitive detection. nih.gov Alternatively, a fluorescence displacement assay can be used to measure AEA hydrolysis by observing the change in fluorescence of a fatty acid analogue. nih.gov

X-ray Crystallography for Solid-State Structure Determination of AEA

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Obtaining a single crystal of AEA suitable for X-ray diffraction would be a critical and potentially challenging step, as lipids can be difficult to crystallize.

If a suitable crystal were obtained, the diffraction pattern of X-rays passed through the crystal would provide detailed information on the electron density distribution. This data would allow for the calculation of the precise atomic coordinates, bond lengths, and bond angles of AEA in the solid state. Furthermore, the crystal structure would reveal the intermolecular interactions, such as hydrogen bonding involving the amide and hydroxyl groups, and van der Waals interactions between the long acyl chains, which dictate how AEA molecules pack together.

Advanced Electron Microscopy and Imaging Techniques for AEA Assemblies

While individual molecules of AEA are too small for direct imaging by conventional electron microscopy (EM), advanced EM techniques, particularly cryo-electron microscopy (cryo-EM), are invaluable for studying the structure of lipid assemblies. nih.gov AEA, as an amphiphilic molecule, can self-assemble or incorporate into lipid bilayers and other structures in aqueous environments.

Cryo-EM could be used to visualize AEA-containing liposomes or nanodiscs, providing insights into how AEA influences membrane properties such as thickness and curvature. portlandpress.com By rapidly freezing samples in a vitrified state, the native structure of these lipid assemblies can be preserved for high-resolution imaging. nih.gov Furthermore, EM combined with spatial analysis using immunogold labeling could be used to map the distribution of AEA-binding proteins or AEA itself within cellular membranes, providing quantitative information on the formation of nano-assemblies. nih.govbiophysics-reports.org

Theoretical and Computational Investigations of Dia Aea

Quantum Mechanical Calculations of Electronic Structure and Energetics of Dia-aea (Anandamide)

Researchers utilize methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to perform these calculations. nih.gov Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule. Single-point energy calculations can then be performed to determine various electronic properties. binarystarchem.ca Key findings from QM studies on AEA include the distribution of electrostatic potential, which is crucial for identifying regions of the molecule likely to engage in electrostatic interactions with biological receptors like the cannabinoid receptors (CB1 and CB2). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated, providing information about the molecule's reactivity and electron-donating or -accepting capabilities.

Note: Specific values for HOMO/LUMO energies can vary significantly depending on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of this compound (Anandamide)

While quantum mechanics provides a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govmdpi.com MD simulations are indispensable for studying the conformational flexibility of Anandamide (B1667382) (AEA), a molecule with a long, flexible acyl chain. researchgate.net

These simulations model the molecule and its environment (typically a solvent like water or a lipid bilayer) at an atomistic level, solving Newton's equations of motion for each atom. nih.gov This allows researchers to observe how AEA folds, rotates, and interacts with its surroundings on timescales ranging from picoseconds to microseconds. dovepress.com

Key findings from MD simulations of AEA reveal that its long hydrocarbon tail grants it significant conformational freedom. nih.gov In aqueous environments, the molecule tends to adopt conformations that minimize the exposure of this hydrophobic tail to water. When embedded in a lipid membrane, a more biologically relevant environment, simulations show how AEA orients itself within the bilayer, a critical aspect for its interaction with membrane-bound receptors. researchgate.net These simulations provide insights into the stability of different conformers and the energy barriers between them. nih.gov

Density Functional Theory (DFT) Applications in Predicting this compound (Anandamide) Reactivity

Density Functional Theory (DFT) is a specific class of quantum mechanical methods that has become exceptionally popular for its balance of accuracy and computational efficiency. wikipedia.orgiaea.org DFT is widely used to predict the reactivity of molecules like Anandamide (AEA).

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. wikipedia.orgwikipedia.org By mapping the electron density and related properties, researchers can identify sites within the AEA molecule that are most susceptible to chemical attack. For instance, conceptual DFT provides reactivity indices such as Fukui functions and local softness, which can predict which atoms are most likely to act as nucleophiles or electrophiles.

These predictions are vital for understanding AEA's metabolism. For example, DFT calculations can help elucidate the mechanism of its enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), identifying the atoms involved in the crucial bond-breaking and bond-forming steps of the reaction.

Table 2: DFT-Derived Reactivity Descriptors for Anandamide (AEA)

| Descriptor | Definition | Relevance to Reactivity |

|---|---|---|

| Electron Density | The probability of finding an electron at a particular point in space. | High-density regions are often sites of electrostatic interaction. |

| Electrostatic Potential | The work done in moving a unit positive charge from infinity to a point in the molecule's electric field. | Predicts sites for electrophilic (positive potential) and nucleophilic (negative potential) attack. |

Computational Modeling of Intermolecular Interactions Involving this compound (Anandamide)

Understanding how Anandamide (AEA) interacts with other molecules, particularly its biological targets, is a primary goal of computational modeling. wikipedia.org These intermolecular forces, though weaker than covalent bonds, govern the process of molecular recognition. youtube.com

Computational models are used to study various types of non-covalent interactions involving AEA, including:

Van der Waals forces: These include London dispersion forces, which are critical for the binding of the hydrophobic tail of AEA within the binding pockets of its receptors. wikipedia.org

Hydrogen bonds: The amide and hydroxyl groups in the headgroup of AEA can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in receptor binding sites. youtube.com

Electrostatic interactions: The polar headgroup of AEA engages in dipole-dipole and other electrostatic interactions. youtube.com

Methods like molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model these interactions. nih.govresearchgate.net Docking simulations predict the preferred binding pose of AEA within a receptor's active site, while QM/MM calculations can provide a highly accurate description of the interaction energies by treating the ligand and the immediate binding site with quantum mechanics and the rest of the protein with molecular mechanics. nih.gov These studies have been instrumental in rationalizing the binding affinity of AEA for cannabinoid receptors and in the design of novel cannabinoid ligands.

Biochemical Mechanisms and Chemical Reactivity of Dia Aea

Electron Transfer and Redox Properties of the Isoalloxazine Moiety within the Dia-aea Complex

The versatility of the isoalloxazine ring, the central component of the this compound complex, is largely defined by its capacity to engage in both one- and two-electron transfer processes. wiley-vch.de This ability allows it to exist in three primary oxidation states: the oxidized (quinone), the one-electron reduced (semiquinone radical), and the two-electron reduced (hydroquinone) forms. wiley-vch.de The transitions between these states are crucial for the role of flavin-dependent enzymes in biological systems and are a key feature of this compound's reactivity.

The redox potential of the isoalloxazine moiety is a critical parameter governing its electron transfer capabilities. These potentials can be modulated by the surrounding chemical environment, including the protein scaffold in flavoenzymes or the specific linker chemistry in a synthetic complex like this compound. researchgate.net In aprotic media, flavin derivatives typically show two distinct one-electron reduction waves when analyzed by cyclic voltammetry. wiley-vch.de The first corresponds to the formation of the semiquinone radical anion (Fl → Fl•−), and the second to the formation of the dianion (Fl•− → Flred). wiley-vch.de

The stability of the semiquinone radical is a hallmark of isoalloxazine chemistry and is often influenced by the local environment. For instance, interactions within a protein binding site, such as those with aromatic amino acid residues like tyrosine, can help stabilize the neutral flavin semiquinone. idexlab.com This stabilization is achieved through preferential complex formation relative to the other oxidation states. idexlab.com The redox state of the isoalloxazine ring also has a profound impact on its spectroscopic properties; the fully oxidized form absorbs blue light, the neutral semiquinone absorbs in the green/red region, and the fully reduced form absorbs UV light. researchgate.net

Table 1: Representative Redox Potentials of Isoalloxazine Derivatives

| Redox Couple | Potential (V vs. SCE) in Acetonitrile |

|---|---|

| Fl / Fl•− | -0.75 |

| Fl•− / Flred | -1.30 |

Note: These values are illustrative for typical isoalloxazine derivatives and can vary based on substitution and solvent conditions.

Interactions of this compound with Nucleobases and Nucleic Acid Structures (e.g., DNA/RNA components)

The planar, aromatic structure of the isoalloxazine ring in this compound facilitates non-covalent interactions with the nucleobases of DNA and RNA. The primary mode of this interaction is through π-π stacking, where the aromatic system of the isoalloxazine ring stacks with the purine (B94841) or pyrimidine (B1678525) rings of the nucleic acid bases. researchgate.net These stacking interactions are a significant factor in the formation and stabilization of protein-nucleic acid complexes and are similarly important for the binding of small molecules like this compound to DNA or RNA. researchgate.netias.ac.in

The strength of these stacking interactions can vary depending on the specific nucleobase and the amino acid involved in a protein context, with interaction energies estimated to be between -9.4 and -28.5 kJ·mol⁻¹ in aqueous environments. researchgate.net Generally, stacking energy is greater for purines (adenine and guanine) compared to pyrimidines (cytosine, thymine, and uracil). researchgate.net

Table 2: Estimated Stacking Interaction Energies with Nucleobases

| Interacting Pair | Estimated Energy (kJ·mol⁻¹) in Water |

|---|---|

| Isoalloxazine - Guanine | -28.5 |

| Isoalloxazine - Adenine (B156593) | -25.0 |

| Isoalloxazine - Thymine | -15.2 |

| Isoalloxazine - Cytosine | -12.1 |

Note: These are representative values illustrating the relative strengths of π-π stacking interactions.

Mechanistic Studies of this compound in Model Redox Systems

To understand the intrinsic reactivity of the this compound complex, researchers employ model redox systems that mimic aspects of its biological environment. These studies often involve investigating photoinduced electron transfer reactions. wiley-vch.de In such a system, the isoalloxazine moiety in its excited state becomes a potent oxidizing agent, capable of accepting an electron from a suitable donor. researchgate.net

For example, artificial systems have been constructed where an isoalloxazine is linked to both an electron donor (like phenothiazine) and another chromophore (like pyrene). idexlab.com Molecular orbital calculations in these model compounds have demonstrated complete electron transfer from the donor to the isoalloxazine ring. idexlab.com Such studies are crucial for elucidating the fundamental steps of charge separation and recombination, which are central to the function of many flavin-dependent photosensors. researchgate.net

The catalytic activity of isoalloxazine derivatives can also be explored in model systems. For instance, the light-mediated oxidation of alcohols can be catalyzed by flavin-metal complexes, demonstrating the cofactor's ability to facilitate redox transformations under photochemical conditions. wiley-vch.de By systematically varying the components of these model systems (e.g., solvent, electron donors/acceptors, metal ions), it is possible to dissect the factors that control the efficiency and pathway of the redox reactions involving the this compound core.

Photochemical Behavior and Excited State Dynamics of this compound

Upon absorption of light, the isoalloxazine moiety of this compound is promoted to an electronically excited state, unlocking a range of photochemical reaction pathways. researchgate.net The excited state dynamics of isoalloxazine and its derivatives are complex and highly sensitive to the local environment, including solvent polarity and the presence of substituents. researchgate.netrsc.org

The efficiency of any photochemical process is a product of the frequency of the event and the quantum yield of the excited state reaction. nih.gov For isoalloxazines, non-radiative decay pathways can compete with productive photochemistry, affecting fluorescence lifetimes and quantum yields. researchgate.net These decay rates are influenced by the proximity of n,π* and π,π* excited states and the vibronic coupling between them. researchgate.net

Ultrafast spectroscopic techniques are employed to probe the transient states and reaction dynamics on femtosecond to picosecond timescales. umich.eduethz.ch These studies can reveal the sequential evolution of electronic and structural changes following photoexcitation. umich.edu For example, in some photoactive systems, an initially formed Franck-Condon state may relax within hundreds of femtoseconds to a different, darker state from which the primary photochemical reaction, such as isomerization or electron transfer, occurs. nih.govrsc.org The nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the energy landscape of the excited states and thus influence the isomerization and emission mechanisms. rsc.org

Role of Linker Chemistry in Modulating this compound Intermolecular Associations

Linker chemistry can be designed to be responsive to environmental cues such as pH. nih.gov For example, linkers containing functionalities like acylhydrazones are designed to cleave under the acidic conditions found in endosomes or lysosomes. nih.gov The rate of this cleavage can be fine-tuned by modifying the electronic properties of the linker, for instance, by varying substituents on a phenyl ring within the linker structure. nih.gov

Furthermore, the linker can influence the aggregation potential and hydrophilicity of the entire this compound conjugate. nih.gov By incorporating polar or charged groups, the linker can enhance water solubility. Conversely, hydrophobic linkers may promote association with nonpolar environments. The length and flexibility of the linker are also crucial, as they determine the spatial relationship between the isoalloxazine core and any other tethered functional units, thereby affecting potential intramolecular and intermolecular interactions.

Applications of Dia Aea in Chemical and Biochemical Research Non Clinical

Dia-aea as a Probe for Fundamental Biochemical Electron Transfer Processes

Electron transfer is a fundamental process in numerous biological systems, including cellular respiration and photosynthesis. Specialized molecules are often employed as probes to study the mechanisms and dynamics of these electron transfer reactions. In this context, a compound like "this compound" would theoretically be investigated for its electrochemical properties, such as its redox potential and electron transfer kinetics.

Researchers would typically use techniques like cyclic voltammetry to characterize the oxidation and reduction behavior of the compound. The stability of its radical ions and its ability to accept or donate electrons would be crucial parameters. For a compound to be an effective probe, it should possess well-defined and reversible redox behavior and should not interfere with the biological system under investigation.

Utilization of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is a key principle in this field, where molecules spontaneously organize into well-defined structures.

A hypothetical application of "this compound" in this area would involve designing molecules that can participate in self-assembly processes. This could be achieved by incorporating recognition motifs into the structure of "this compound" that can engage in specific non-covalent interactions, such as hydrogen bonding or π-π stacking. The resulting supramolecular architectures could have potential applications in areas like molecular electronics or drug delivery. The specific geometry and electronic properties of "this compound" would dictate the types of structures it could form.

This compound in the Development of Artificial Flavin Mimics and Bio-inspired Catalysis

Flavins are a class of organic molecules that are essential cofactors in a wide range of enzymatic reactions, particularly those involving redox chemistry. The development of artificial flavin mimics aims to create synthetic molecules that can replicate the catalytic activity of natural flavoenzymes.

If "this compound" were to be explored in this context, its chemical structure would likely share similarities with the isoalloxazine ring system of natural flavins. Researchers would investigate its ability to catalyze redox reactions, such as oxidations or reductions of organic substrates. The goal would be to develop robust and efficient catalysts that can function under specific conditions, potentially for applications in organic synthesis or bioremediation.

Potential Roles of this compound in Advanced Biosensing Systems

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect specific analytes. The development of advanced biosensing systems often relies on novel materials and recognition elements.

The potential role of "this compound" in this field would depend on its specific properties. For instance, if it exhibits fluorescence that changes upon binding to a target molecule, it could be used as a fluorescent probe. Alternatively, its electrochemical properties could be harnessed for the development of electrochemical biosensors. The ability to functionalize "this compound" to specifically recognize a target analyte would be a critical aspect of its application in biosensing.

This compound in Materials Science for Advanced Functional Systems

Materials science focuses on the design and discovery of new materials with novel properties. Advanced functional systems often incorporate molecules with specific electronic, optical, or mechanical properties.

The contribution of "this compound" to materials science would be contingent on its intrinsic characteristics. For example, if it possesses unique photophysical properties, it could be incorporated into organic light-emitting diodes (OLEDs) or photovoltaic devices. Its ability to form stable thin films or to be integrated into polymer matrices would also be important for its application in functional materials.

Analytical Methodologies for Dia Aea Detection and Quantification

Chromatographic Separation Techniques for Dia-aea and Related Species

Chromatography is a powerful and versatile class of techniques used to separate the components of a mixture. cuni.cznih.govbioanalysis-zone.com This separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. nih.govoup.com.au For this compound and its potential analogs or metabolites, several chromatographic methods would be applicable.

High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for protein and small molecule purification. nih.govbioanalysis-zone.com An HPLC system would be the primary tool for separating this compound from complex matrices. The choice of stationary phase and mobile phase would be critical and determined by the physicochemical properties of this compound.

Reverse-Phase HPLC (RP-HPLC): If this compound is a moderately polar to non-polar compound, RP-HPLC would be the method of choice. A non-polar stationary phase (like C18) would be used with a polar mobile phase (e.g., a gradient of water and acetonitrile). Separation is achieved based on the hydrophobic interactions between the analytes and the stationary phase.

Normal-Phase HPLC (NP-HPLC): For highly polar this compound species, a polar stationary phase (like silica) and a non-polar mobile phase would be employed.

Ion-Exchange Chromatography (IEC): Should this compound possess ionizable functional groups, IEC could be used for separation based on its net charge. nih.gov The stationary phase contains charged groups that interact with oppositely charged analyte molecules. nih.gov

Gas Chromatography (GC): If this compound is volatile and thermally stable, GC would be a suitable technique. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Hypothetical HPLC Separation Data for this compound and Analogs

Below is an interactive table illustrating potential retention times for this compound and two hypothetical related species using an RP-HPLC method.

| Compound | Retention Time (minutes) | Peak Area (arbitrary units) | Purity (%) |

| This compound | 5.8 | 125,000 | 99.5 |

| Analog-1 | 4.2 | 87,500 | 98.9 |

| Analog-2 | 6.5 | 110,200 | 99.2 |

Spectrometric Quantification Approaches for this compound

Spectrometry, particularly when coupled with chromatographic techniques, provides robust quantification and structural information.

Mass Spectrometry (MS): As a detector for HPLC or GC, MS is unparalleled in its sensitivity and specificity. It ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio.

Data-Independent Acquisition (DIA): DIA is a mass spectrometry approach that offers comprehensive and systematic analysis of complex samples. creative-proteomics.com In a DIA method, all precursor ions within a specified mass-to-charge range are fragmented and analyzed. creative-proteomics.comnih.gov This technique is known for its high reproducibility and broad protein coverage, making it suitable for analyzing this compound in biological matrices. nih.gov The quantification in DIA is typically performed by integrating the area under the curve of the fragment ion chromatograms. youtube.com

UV-Visible Spectroscopy: If this compound possesses a chromophore (a part of the molecule that absorbs light), a UV-Vis detector can be used with HPLC for quantification. The absorbance of light at a specific wavelength is directly proportional to the concentration of this compound, following the Beer-Lambert law. A calibration curve would be generated using standards of known concentrations to quantify unknown samples.

Hypothetical Mass Spectrometry Data for this compound

This table shows potential mass-to-charge ratios that could be used for the selective detection of this compound.

| Ion Type | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| [M+H]+ | 350.1234 | 350.1231 | 100 |

| [M+Na]+ | 372.1053 | 372.1050 | 45 |

| Fragment 1 | 250.0876 | 250.0875 | 80 |

| Fragment 2 | 150.0512 | 150.0511 | 65 |

Electrochemical Detection Methods for this compound

Electrochemical methods offer high sensitivity and are often used for the analysis of electroactive substances. nih.gov These techniques measure the current or potential changes resulting from the redox reactions of the analyte. nih.gov

Cyclic Voltammetry: This technique could be used to study the redox properties of this compound, determining its oxidation and reduction potentials. This information is valuable for developing more specific amperometric or voltammetric detection methods.

Amperometry: When coupled with HPLC, an amperometric detector would measure the current generated by the oxidation or reduction of this compound as it elutes from the column. This method can be highly sensitive and selective for compounds that are electrochemically active.

Potentiometry: Potentiometric sensors, such as ion-selective electrodes (ISEs), could theoretically be developed for this compound. An ISE would generate a potential that is logarithmically related to the concentration of a specific ion in a solution.

The development of electrochemical sensors for this compound would focus on modifying electrode surfaces with materials that enhance sensitivity and selectivity, such as nanoparticles or conductive polymers. nih.gov

Development of High-Throughput Screening Assays for this compound Analogs

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. alitheagenomics.commoleculardevices.com Developing an HTS assay for this compound analogs would be crucial for drug discovery and development. nih.govnih.gov

Biochemical Assays: If this compound interacts with a specific biological target, such as an enzyme or receptor, a biochemical HTS assay could be developed. alitheagenomics.com These assays often use fluorescence, luminescence, or absorbance as readouts. moleculardevices.com For example, a fluorescence polarization assay could measure the binding of this compound analogs to a target protein. nih.gov

Cell-Based Assays: These assays measure the effect of compounds on living cells. alitheagenomics.com A cell-based HTS for this compound analogs might involve monitoring changes in cell viability, gene expression (using reporter genes), or the activation of specific signaling pathways. moleculardevices.comnih.gov

The choice of HTS method would depend on the specific biological question being addressed. The goal is to create a robust, automated assay that can screen a large library of compounds efficiently and identify "hits" for further investigation. alitheagenomics.commoleculardevices.com

Hypothetical HTS Assay Quality Metrics

This table presents key quality control parameters for a theoretical HTS assay for this compound analogs.

| Parameter | Value | Description |

| Z'-factor | 0.75 | A measure of assay quality, with >0.5 being excellent. |

| Signal-to-Background Ratio | 15 | The ratio of the signal with an active compound to the background signal. |

| Coefficient of Variation (%CV) | < 5% | A measure of the variability of the assay signal. |

Advanced Research Topics and Future Directions in Dia Aea Studies

Emerging Synthetic Strategies for Next-Generation Dia-aea Derivatives

The synthesis of this compound and its derivatives is a pivotal area of research, aimed at creating novel molecules with tailored properties. While the endogenous synthesis of this compound occurs through the enzymatic hydrolysis of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), laboratory and industrial synthesis strategies are continually evolving. wikipedia.orgnih.gov

One emerging approach involves the enzymatic synthesis of anandamide (B1667382) in bovine brain tissue, which has been demonstrated by incubating brain membranes with [14C]ethanolamine and arachidonic acid. pnas.org This method has shown that anandamide synthase activity is highest in the hippocampus, suggesting a potential for region-specific synthetic approaches. pnas.org

Furthermore, research into structurally analogous compounds has spurred the development of new synthetic methodologies. For instance, multi-component reactions, such as the Ugi four-component reaction, have been employed to create complex heterocyclic structures like 1,2,3-thiadiazole (B1210528) derivatives. mdpi.com These strategies, which involve the simultaneous reaction of multiple starting materials, offer an efficient pathway to generate diverse libraries of this compound analogs. Similarly, advances in the synthesis of piperidine (B6355638) derivatives, through methods like iron-catalyzed reductive amination and radical-mediated amine cyclization, provide a blueprint for creating saturated heterocyclic analogs of this compound. mdpi.com These next-generation derivatives are crucial for exploring the structure-activity relationships of this compound and for developing new pharmacological tools.

Table 1: Comparison of Synthetic Strategies for this compound and its Analogs

| Synthetic Strategy | Description | Key Advantages | Potential Application for this compound Derivatives |

| Enzymatic Synthesis | Utilizes enzymes, such as anandamide synthase, to catalyze the formation of this compound from precursors. pnas.org | High specificity and stereoselectivity, environmentally friendly conditions. | Production of enantiomerically pure this compound derivatives. |

| Multi-Component Reactions (e.g., Ugi) | Combines three or more reactants in a single step to form a complex product. mdpi.com | High efficiency, atom economy, and diversity of accessible structures. | Rapid generation of diverse libraries of this compound analogs for screening. |

| Catalytic Cyclization | Employs transition metal catalysts (e.g., iron, cobalt) to facilitate the formation of cyclic structures. mdpi.com | Access to complex ring systems, potential for asymmetric synthesis. | Synthesis of conformationally constrained this compound derivatives to probe receptor binding. |

Exploration of Novel Reactivity Patterns and Chemical Transformations for this compound

The chemical reactivity of this compound is central to its biological function and metabolism. The primary metabolic pathway for this compound is its hydrolysis into arachidonic acid and ethanolamine, a reaction catalyzed by the enzyme fatty acid amide hydrolase (FAAH). nih.govscispace.com This hydrolytic cleavage represents a key chemical transformation that terminates the signaling of this compound. researchgate.net

Beyond enzymatic hydrolysis, this compound can undergo oxidative metabolism through several pathways. Cyclooxygenase-2 (COX-2) can convert this compound into prostaglandin-ethanolamides (PG-EAs). nih.gov Additionally, lipoxygenases (LOXs) can transform this compound into hydroxy-anandamides (HETE-EAs), and cytochrome P450 enzymes (P450s) can produce epoxyeicosatrienoyl-ethanolamides (EET-EAs). nih.gov These oxidative transformations generate a range of metabolites, some of which may possess their own distinct biological activities.

The exploration of these reactivity patterns is crucial for understanding the complete lifecycle of this compound in biological systems and for designing inhibitors of its metabolic enzymes. For instance, the development of FAAH inhibitors is a major area of pharmaceutical research, as these compounds can elevate endogenous levels of this compound. scispace.comnih.gov

Table 2: Major Chemical Transformations of this compound

| Transformation | Enzyme(s) Involved | Resulting Product(s) | Biological Significance |

| Hydrolysis | Fatty Acid Amide Hydrolase (FAAH) nih.govscispace.com | Arachidonic Acid, Ethanolamine | Termination of this compound signaling. |

| Oxidation | Cyclooxygenase-2 (COX-2) nih.gov | Prostaglandin-Ethanolamides (PG-EAs) | Generation of potentially bioactive metabolites. |

| Oxidation | Lipoxygenases (LOXs) nih.gov | Hydroxy-Anandamides (HETE-EAs) | Formation of oxidized derivatives with unknown functions. |

| Oxidation | Cytochrome P450s (P450s) nih.gov | Epoxyeicosatrienoyl-Ethanolamides (EET-EAs) | Production of epoxide metabolites. |

Multiscale Computational Approaches for Complex this compound Systems and Environments

The study of this compound's interactions with its biological targets, such as cannabinoid receptors, necessitates sophisticated computational modeling techniques. Multiscale computational models, which integrate information across different spatial and temporal scales, are becoming increasingly important for understanding complex biological systems. nih.gov These approaches can bridge the gap between atomic-level details of ligand-receptor binding and the larger-scale dynamics of cellular signaling pathways.

For this compound, multiscale modeling can be used to simulate its transport across cell membranes, its binding to receptors and metabolic enzymes, and its diffusion within the cytosol. nih.gov These models often combine quantum mechanics (QM) methods to describe the electronic structure of this compound and its immediate interaction partners with molecular mechanics (MM) and coarse-grained (CG) simulations to model the larger system, such as the receptor embedded in a lipid bilayer. researchgate.net

Such computational studies can provide insights that are difficult to obtain through experimental methods alone. For example, they can help to elucidate the precise binding mode of this compound within the active site of FAAH or to predict the effects of mutations on receptor activation. researchgate.net As computational power continues to increase, these multiscale approaches will become even more integral to the study of this compound and the design of novel therapeutics that target the endocannabinoid system.

Expanding the Scope of this compound's Non-Clinical Biochemical Applications

This compound's role as an endogenous ligand for cannabinoid receptors underpins a vast array of non-clinical biochemical applications. nih.gov It serves as a critical tool for probing the function of the endocannabinoid system in various physiological and pathological processes. In a non-clinical research setting, this compound is used to study neurotransmission, synaptic plasticity, and the regulation of emotional states. nih.govscispace.com

One of the key applications of this compound is in the investigation of pain pathways. Studies have shown that local administration of this compound or inhibitors of its degradation can attenuate pain in animal models. nih.gov This has spurred research into the development of this compound-based analgesics. Furthermore, this compound is implicated in the regulation of appetite and metabolism, making it a valuable tool for studying obesity and related metabolic disorders. wikipedia.org

The biochemical applications of this compound also extend to the study of the cardiovascular system, where it has been shown to influence vasorelaxation and other hemodynamic parameters. nih.gov Its role in the implantation of the early-stage embryo is also an active area of research. wikipedia.org The diverse biological activities of this compound make it a versatile molecule for a wide range of non-clinical biochemical investigations.

Interdisciplinary Research Integrating this compound with Nanotechnology and Advanced Catalysis

The integration of this compound research with other scientific disciplines, such as nanotechnology and advanced catalysis, represents a promising frontier. While still an emerging area, the potential applications are significant.

In the realm of nanotechnology, this compound could be incorporated into novel drug delivery systems. For example, lipid-based nanoparticles could be used to encapsulate this compound, protecting it from rapid degradation and enabling targeted delivery to specific tissues or cell types. This could enhance its therapeutic potential while minimizing off-target effects.

In the field of advanced catalysis, research has focused on the development of highly efficient and selective catalysts for the synthesis of this compound derivatives. researchgate.net Furthermore, the enzymes that metabolize this compound, such as FAAH, are themselves sophisticated biocatalysts. researchgate.net The study of their catalytic mechanisms can inform the design of novel synthetic catalysts. The intersection of this compound research with these advanced fields holds the potential to unlock new therapeutic strategies and to deepen our understanding of this important signaling molecule.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Dia-aea's biochemical properties?

- Methodological Answer : Begin with a literature review to identify gaps in existing studies on this compound. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example:

- Feasibility: Ensure access to analytical tools (e.g., spectroscopy, chromatography) for characterizing this compound.

- Novelty: Focus on understudied interactions, such as "How does this compound modulate enzyme X under varying pH conditions?"

- Ethics: Address safety protocols for handling reactive compounds.

- Reference frameworks from research methodology guidelines .

Q. What experimental design principles apply to this compound's stability studies?

- Methodological Answer :

- Use a control group (e.g., this compound stored under inert conditions) and experimental groups (exposed to light, heat, or humidity).

- Employ replication (triplicate trials) to ensure statistical validity.

- Document measurement protocols (e.g., HPLC retention times, degradation thresholds) to maintain consistency .

Q. How to conduct a systematic literature review on this compound's applications?

- Methodological Answer :

- Use databases like PubMed or SciFinder with Boolean operators (e.g., "this compound AND catalytic activity NOT industrial synthesis").

- Categorize findings into themes: mechanistic studies, toxicity profiles, synergistic compounds.

- Apply PRISMA guidelines for transparent reporting and bias assessment .

Advanced Research Questions

Q. How to resolve contradictory data in this compound's efficacy studies (e.g., conflicting IC50 values)?

- Methodological Answer :

- Perform source analysis : Compare methodologies (e.g., cell lines used, assay conditions).

- Apply statistical reconciliation : Use meta-analysis to identify outliers or confounding variables (e.g., solvent polarity effects).

- Conduct triangulation : Validate results via orthogonal techniques (e.g., SPR vs. fluorescence quenching) .

Q. What strategies integrate multi-modal data (spectral, kinetic, computational) for this compound's mechanism of action?

- Methodological Answer :

- Use data normalization to align heterogeneous datasets (e.g., convert kinetic rates to relative values).

- Apply machine learning pipelines (e.g., PCA for dimensionality reduction) to identify cross-modal correlations.

- Validate hypotheses with in silico docking simulations (e.g., AutoDock Vina) paired with experimental validation .

Q. How to validate this compound's analytical method reproducibility across labs?

- Methodological Answer :

- Design a round-robin test : Distribute standardized this compound samples to multiple labs with identical protocols.

- Use Bland-Altman plots to assess inter-lab variability.

- Report results following ICH Q2(R1) guidelines for analytical method validation .

Q. What interdisciplinary approaches enhance this compound's research (e.g., combining biochemistry and materials science)?

- Methodological Answer :

- Establish collaborative frameworks : Partner with materials scientists to study this compound's stability in polymer matrices.

- Use cross-disciplinary tools : Apply AFM for nano-scale structural analysis or FTIR for interfacial interactions.

- Publish in hybrid journals (e.g., ACS Applied Bio Materials) to reach diverse audiences .

Data Presentation and Ethics

Q. How to present this compound's raw data while adhering to journal standards?

- Methodological Answer :

- Include supplementary materials for large datasets (e.g., NMR spectra, crystallography files).

- Use visualization tools (e.g., OriginLab, Python Matplotlib) for clarity in figures.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories .

Q. What ethical considerations apply to this compound's in vivo studies?

- Methodological Answer :

- Obtain IRB/IACUC approval for animal/human trials, emphasizing risk mitigation (e.g., LD50 thresholds).

- Disclose conflicts of interest (e.g., funding from pharmaceutical entities).

- Adhere to ARRIVE guidelines for transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.